2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3-butyl substituent at the dioxo-dihydropyrimidinone core and an N,N-diethylacetamide side chain. Its molecular framework combines a bicyclic thienopyrimidinone system with a tertiary amide group, which may influence solubility, bioavailability, and protein-binding interactions.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-4-7-9-18-15(21)14-12(8-10-23-14)19(16(18)22)11-13(20)17(5-2)6-3/h8,10H,4-7,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABMSPQCNNJUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, researchers typically start with the thienopyrimidine core. Key intermediates such as 3-butylthieno[3,2-d]pyrimidine-2,4-dione are crucial. The preparation often involves:
Alkylation reactions to introduce the butyl group.
Subsequent condensation reactions to form the pyrimidine ring. Reaction conditions generally include the use of organic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under controlled temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial-scale production mirrors the synthetic routes but with optimizations for yield and purity. Large-scale reactions might use automated continuous flow reactors to ensure consistency. Catalysts and protective groups are often employed to streamline the synthesis and reduce impurities.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: Utilized as a building block for synthesizing other heterocyclic compounds.
Biology: Its unique structure lends itself to use in enzyme inhibition studies and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Applied in the development of new materials with specialized properties such as conductive polymers.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous thieno-/pyrimidinone derivatives, focusing on structural variations, physicochemical properties, and functional implications.
Table 1: Structural and Physicochemical Comparison
Key Observations :
The 4-fluorobenzyl group in introduces electronegativity, which may improve binding affinity to hydrophobic pockets in enzymes (e.g., kinases or proteases).
Amide Side Chain Modifications: N,N-Diethylacetamide (target) offers moderate polarity, balancing solubility and passive diffusion. The phenyl-linked amide in enables π-π interactions with aromatic residues in target proteins, a feature absent in the target compound.
Core Heterocycle Variations: Thieno[3,2-d]pyrimidinones (target, ) exhibit greater planarity than pyrimidinone derivatives (e.g., ), favoring intercalation or stacking interactions. The disulfide-linked dimer in introduces redox-sensitive functionality, absent in the monomeric target compound.
Research Findings and Functional Implications
Stability and Metabolism :
- The tertiary amide (N,N-diethyl) in the target compound likely resists hydrolysis compared to primary/secondary amides (e.g., ), as seen in stability studies of related compounds .
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide is a synthetic organic molecule that belongs to the thieno[3,2-d]pyrimidine family. This compound has drawn attention due to its unique structural features and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 385.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core fused with various functional groups that enhance its lipophilicity and biological activity. The presence of the butyl group and diethylacetamide moiety is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O3S |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide |
Biological Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit specific cancer cell lines by targeting protein kinases involved in cell proliferation and survival pathways. For instance, the compound has demonstrated efficacy against various cancer types by disrupting kinase signaling pathways.
- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The lipophilic nature of the compound may enhance its ability to penetrate bacterial membranes.
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly in pathways relevant to metabolic disorders. Its structural features allow it to interact effectively with enzyme active sites.
Case Studies
Several studies have provided insights into the biological activities of similar compounds:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of thieno[3,2-d]pyrimidine derivatives and highlighted their ability to inhibit growth in human cancer cell lines (e.g., MCF-7 and A549) through apoptosis induction mechanisms.
- Antimicrobial Screening : Research conducted on thieno[3,2-d]pyrimidine derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potential as therapeutic agents for bacterial infections.
The biological activity of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide is primarily attributed to its interaction with specific protein targets:
- Kinase Inhibition : The compound inhibits certain kinases that are often overexpressed in cancer cells. This inhibition leads to reduced phosphorylation of downstream signaling molecules involved in cell cycle progression.
- Membrane Interaction : Its lipophilic properties facilitate interaction with cellular membranes, enhancing its uptake in target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
